
5-(N-BOC-Amino)-4-fluoro-2-methylphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(N-BOC-Amino)-4-fluoro-2-methylphenylboronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (BOC) protected amino group, a fluorine atom, and a methyl group attached to a phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to be used in the suzuki-miyaura coupling reaction , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound, being a boronic acid derivative, is likely to participate in the Suzuki-Miyaura coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring the organic group from boron to palladium . The N-Boc protection of amines is a fundamental transformation in organic synthesis, especially in peptide chemistry . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The compound is likely involved in the biochemical pathways related to the Suzuki-Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The n-boc protection of amines is known to be a useful strategy in peptide synthesis , which suggests that the compound might have properties that make it suitable for use in drug development and delivery.
Result of Action
The result of the action of 5-(N-BOC-Amino)-4-fluoro-2-methylphenylboronic acid is the formation of Boc-protected amines and amino acids . These compounds are easily synthesized from various amines using many methods . The Boc group can be readily removed under a variety of conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the N-Boc protection of amines can be efficiently catalyzed by 1-Alkyl-3-methylimidazolium cation-based ionic liquids . Furthermore, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-BOC-Amino)-4-fluoro-2-methylphenylboronic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Fluorination and Methylation: The fluorine and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like fluorine gas or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more cost-effective reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
5-(N-BOC-Amino)-4-fluoro-2-methylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylboronic acids.
Wissenschaftliche Forschungsanwendungen
5-(N-BOC-Amino)-4-fluoro-2-methylphenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-2-methylphenylboronic acid: Lacks the BOC-protected amino group.
5-Amino-4-fluoro-2-methylphenylboronic acid: Lacks the BOC protection.
5-(N-Cbz-Amino)-4-fluoro-2-methylphenylboronic acid: Uses a different protecting group (Cbz) instead of BOC.
Uniqueness
5-(N-BOC-Amino)-4-fluoro-2-methylphenylboronic acid is unique due to the presence of the BOC-protected amino group, which provides stability and prevents unwanted side reactions during synthesis. This makes it a valuable intermediate in the preparation of more complex molecules.
Eigenschaften
IUPAC Name |
[4-fluoro-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO4/c1-7-5-9(14)10(6-8(7)13(17)18)15-11(16)19-12(2,3)4/h5-6,17-18H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCOAYFXTMYEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)F)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

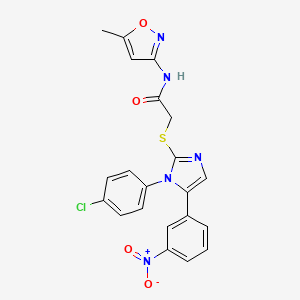
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]imidazolidin-2-one](/img/structure/B3007525.png)


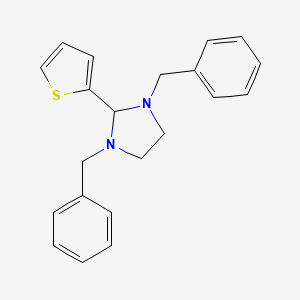
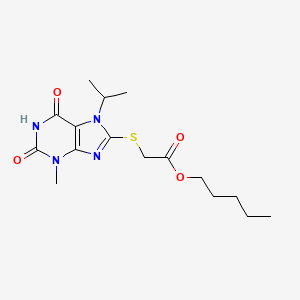
![(S)-2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B3007532.png)
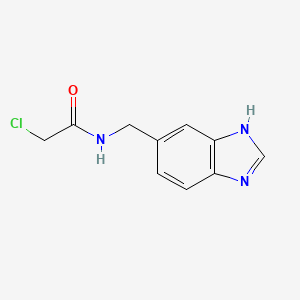
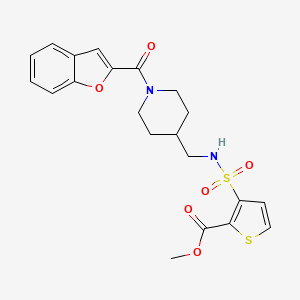
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3007537.png)

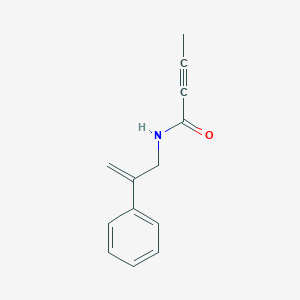
![Methoxy[1-(3-nitrophenyl)ethylidene]amine](/img/structure/B3007543.png)
